molecular formula C11H14N4O2 B8704366 N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine CAS No. 117070-02-7

N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine

Cat. No. B8704366
CAS RN: 117070-02-7
M. Wt: 234.25 g/mol
InChI Key: KKPFRVYFQYRWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117070-02-7

Product Name

N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

N,N-dimethyl-2-(6-nitroindazol-1-yl)ethanamine

InChI

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-11-7-10(15(16)17)4-3-9(11)8-12-14/h3-4,7-8H,5-6H2,1-2H3

InChI Key

KKPFRVYFQYRWSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.11 mol of potassium tert-butylate is added to a solution of 0.11 mol (20 g) of 6-nitroindazole in 400 ml of tetrahydrofuran. After total dissolution, a solution of 0.24 mol (27 g) of 2-chloroethyl-N,N-dimethylamine in 300 ml of toluene is added. The reaction medium is heated at reflux for 3 hours. After cooling, 300 ml of a 10% sodium carbonate solution are added. The mixture is diluted with ethyl acetate and decanted, and the aqueous phase is extracted with dichloromethane. After concentration of the organic phases, the residue is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2) as eluant to yield the expected compound.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 6-nitroindazole (2 g, 12 mmol) and potassium carbonate (5.1 g 37 mmol) in DMF (40 mL) for 30 minutes, followed by the addition of 2-(dimethylamino)ethylchloride hydrochloride (2.65 g 18.4 mmol) was added. The mixture was heated to 60° C. for 6 hours, cooled to room temperature, filtered through a plug of silica gel, which was rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure and purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30) to provide the title compound (1.8 g, 64% yield). 1H NMR (300 MHz, DMSO-d6) ppm 2.16 (s, 6H), 2.73 (t, J=6.44, 2H), 4.66 (t, J=6.44, 2H), 7.94 (m, 1H), 8.00 (m, 1H), 8.31 (m, 1H), 8.79 (m, 1H); MS (DCI/NH3) m/z 235 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Yield
64%

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